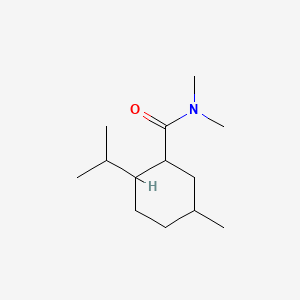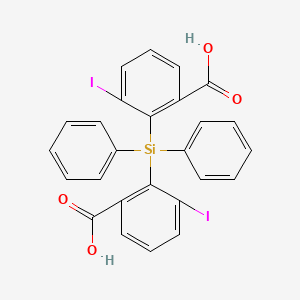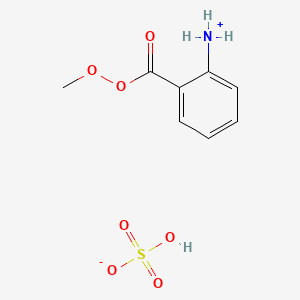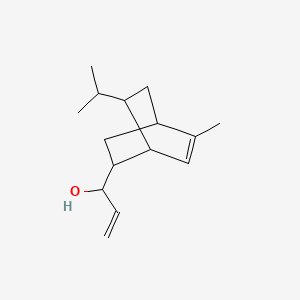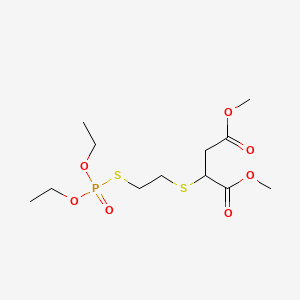
Butanedioic acid, ((2-((diethoxyphosphinyl)thio)ethyl)thio)-, dimethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanedioic acid, ((2-((diethoxyphosphinyl)thio)ethyl)thio)-, dimethyl ester is a complex organic compound with a unique structure that includes both ester and phosphinyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid, ((2-((diethoxyphosphinyl)thio)ethyl)thio)-, dimethyl ester typically involves multiple steps. One common method includes the reaction of butanedioic acid with diethoxyphosphinyl chloride in the presence of a base to form the intermediate compound. This intermediate is then reacted with dimethyl sulfate under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Butanedioic acid, ((2-((diethoxyphosphinyl)thio)ethyl)thio)-, dimethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phosphinyl group to a phosphine.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce phosphines.
Aplicaciones Científicas De Investigación
Butanedioic acid, ((2-((diethoxyphosphinyl)thio)ethyl)thio)-, dimethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biochemical pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Butanedioic acid, ((2-((diethoxyphosphinyl)thio)ethyl)thio)-, dimethyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphinyl group can act as a ligand, binding to metal ions or active sites in proteins, thereby modulating their activity. The ester groups can undergo hydrolysis, releasing active metabolites that further interact with biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
Butanedioic acid, dimethyl ester: A simpler ester without the phosphinyl group.
Butanedioic acid, ethyl methyl ester: Similar structure but with different ester groups.
Butanedioic acid, methyl-, dimethyl ester: Another ester variant with different substituents.
Uniqueness
Butanedioic acid, ((2-((diethoxyphosphinyl)thio)ethyl)thio)-, dimethyl ester is unique due to the presence of both ester and phosphinyl groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Propiedades
Número CAS |
63234-04-8 |
|---|---|
Fórmula molecular |
C12H23O7PS2 |
Peso molecular |
374.4 g/mol |
Nombre IUPAC |
dimethyl 2-(2-diethoxyphosphorylsulfanylethylsulfanyl)butanedioate |
InChI |
InChI=1S/C12H23O7PS2/c1-5-18-20(15,19-6-2)22-8-7-21-10(12(14)17-4)9-11(13)16-3/h10H,5-9H2,1-4H3 |
Clave InChI |
XMFDATMTTSOHEY-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(OCC)SCCSC(CC(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



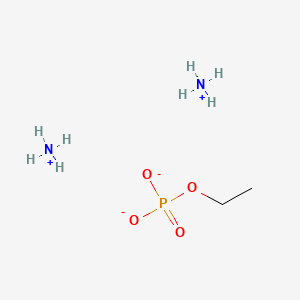
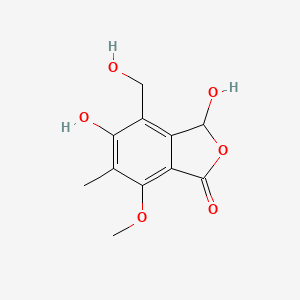
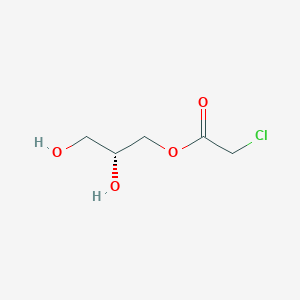
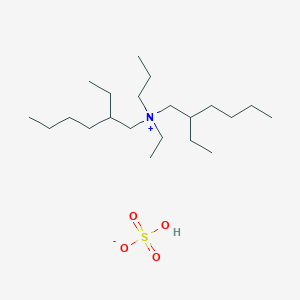

![4-[(3-Amino-2-methylphenyl)methyl]benzene-1,3-diamine](/img/structure/B12685457.png)

